N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It features a fluorine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected by a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide typically involves the following steps:
Fluorination: The fluorine atom can be introduced to the phenyl ring via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the fluorinated and nitrated phenyl compounds with a suitable amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, nucleophilic catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 2-(4-aminophenyl)-N-(2-fluorophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenyl)propanoic acid and 2-fluoroaniline.
Scientific Research Applications
N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(4-nitrophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-fluorophenyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(2-fluorophenyl)-2-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLBXQXVRHIZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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